
1-(3-Methylbutyl)-1H-1,2,4-triazol-3-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-Methylbutyl)-1H-1,2,4-triazol-3-amine is an organic compound belonging to the class of triazoles Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms This particular compound is characterized by the presence of a 3-methylbutyl group attached to the triazole ring
Méthodes De Préparation
The synthesis of 1-(3-Methylbutyl)-1H-1,2,4-triazol-3-amine can be achieved through several synthetic routes. One common method involves the reaction of 3-methylbutylamine with 1,2,4-triazole under specific conditions. The reaction typically requires a solvent such as ethanol and a catalyst to facilitate the process. The mixture is heated to a specific temperature to ensure the formation of the desired product.
Industrial production methods may involve the use of more efficient catalysts and optimized reaction conditions to increase yield and purity. For instance, the use of mesoporous alumina as a catalyst has been shown to be effective in similar reactions .
Analyse Des Réactions Chimiques
1-(3-Methylbutyl)-1H-1,2,4-triazol-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide. The oxidation typically leads to the formation of corresponding oxides or hydroxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines or other reduced derivatives.
Substitution: The triazole ring can undergo substitution reactions where one of the hydrogen atoms is replaced by another functional group. Common reagents for these reactions include halogens and alkylating agents.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution can introduce various functional groups onto the triazole ring .
Applications De Recherche Scientifique
1-(3-Methylbutyl)-1H-1,2,4-triazol-3-amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The compound has potential applications in the study of enzyme inhibition and protein interactions. Its triazole ring is known to interact with various biological targets.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent. Triazole derivatives are known for their antifungal and antimicrobial properties, making this compound a candidate for drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-(3-Methylbutyl)-1H-1,2,4-triazol-3-amine involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds and coordinate with metal ions, affecting the activity of enzymes and proteins. This interaction can inhibit or modulate the function of these biological molecules, leading to various physiological effects. The exact pathways and targets depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
1-(3-Methylbutyl)-1H-1,2,4-triazol-3-amine can be compared with other triazole derivatives such as:
1H-1,2,4-Triazole: The parent compound without the 3-methylbutyl group. It is simpler in structure and has different reactivity and applications.
3-Methyl-1-butanol: A related compound with a similar alkyl group but lacking the triazole ring. It is used as a solvent and intermediate in chemical synthesis.
Isoamyl acetate: Another compound with a similar alkyl group, used primarily in the fragrance industry for its pleasant odor
The uniqueness of this compound lies in its combination of the triazole ring and the 3-methylbutyl group, which imparts distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C7H14N4 |
|---|---|
Poids moléculaire |
154.21 g/mol |
Nom IUPAC |
1-(3-methylbutyl)-1,2,4-triazol-3-amine |
InChI |
InChI=1S/C7H14N4/c1-6(2)3-4-11-5-9-7(8)10-11/h5-6H,3-4H2,1-2H3,(H2,8,10) |
Clé InChI |
NYMPVWGDUFHASA-UHFFFAOYSA-N |
SMILES canonique |
CC(C)CCN1C=NC(=N1)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1',2'-Dihydrospiro[cyclopentane-1,3'-indole]-7'-carboxylic acid](/img/structure/B13192410.png)

![1-[(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]-3-methylcyclopentan-1-ol](/img/structure/B13192423.png)
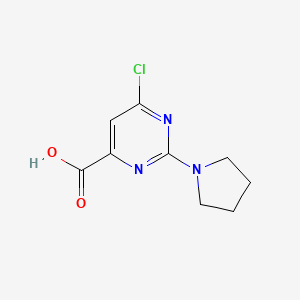
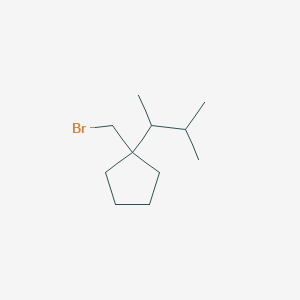
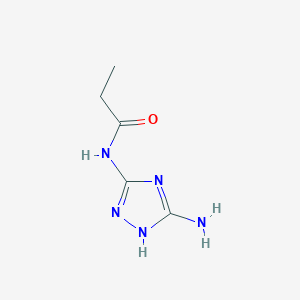

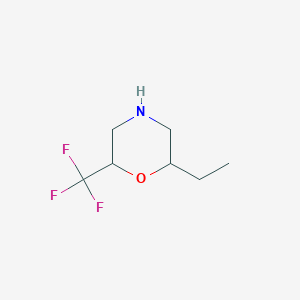
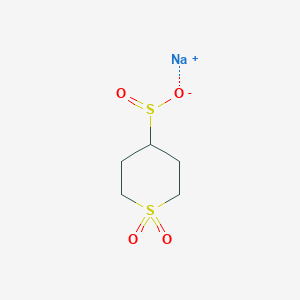
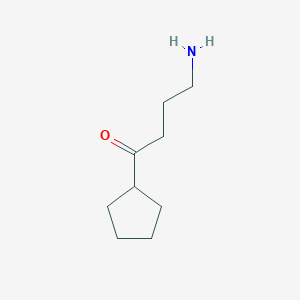
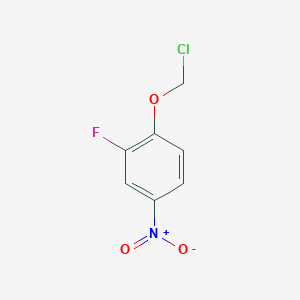
amine](/img/structure/B13192464.png)

